molecular formula C10H14N2O2S B1521592 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide CAS No. 1094222-89-5

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Cat. No.: B1521592
CAS No.: 1094222-89-5
M. Wt: 226.3 g/mol
InChI Key: POPNKFLRJQHYNE-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the second position and a sulfonamide group at the first position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: 2-Methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNKFLRJQHYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 4
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

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